molecular formula C11H9FN2O2 B12446709 2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid

2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid

Cat. No.: B12446709
M. Wt: 220.20 g/mol
InChI Key: JUSYYKPGTBYKLB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluorophenyl)-4-methyl-1H-imidazole-5-carboxylic acid is unique due to the combination of the fluorophenyl group and the imidazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-6-9(11(15)16)14-10(13-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

JUSYYKPGTBYKLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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